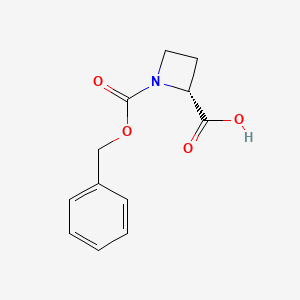![molecular formula C9H7NO2S B1603606 2-甲基噻吩并[3,2-C]吡啶-2-羧酸甲酯 CAS No. 478149-07-4](/img/structure/B1603606.png)
2-甲基噻吩并[3,2-C]吡啶-2-羧酸甲酯
概述
描述
Methyl thieno[3,2-C]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system combining a thieno ring and a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications.
科学研究应用
Methyl thieno[3,2-C]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable ring structure and reactivity.
作用机制
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Thiophene derivatives have been shown to play a vital role in medicinal chemistry, contributing to the development of compounds with a variety of biological effects
Result of Action
It has been suggested that thiophene derivatives may exhibit various pharmacological properties such as anti-inflammatory and anticancer activities
生化分析
Biochemical Properties
Methyl thieno[3,2-C]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with non-receptor tyrosine kinases such as Src, which are implicated in various diseases including cancer and osteoporosis . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, Methyl thieno[3,2-C]pyridine-2-carboxylate has been found to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of Methyl thieno[3,2-C]pyridine-2-carboxylate on cellular processes are profound. It has been observed to inhibit the growth of various human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) . The compound induces apoptosis and alters the cell cycle, causing a decrease in the percentage of cells in the G0/G1 phase. Furthermore, Methyl thieno[3,2-C]pyridine-2-carboxylate affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, Methyl thieno[3,2-C]pyridine-2-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as Src kinase, inhibiting their catalytic activity . This binding disrupts the normal phosphorylation events required for signal transduction, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl thieno[3,2-C]pyridine-2-carboxylate have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to Methyl thieno[3,2-C]pyridine-2-carboxylate can lead to sustained inhibition of cell growth and prolonged induction of apoptosis in cancer cells. The compound’s efficacy may diminish over extended periods due to potential degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of Methyl thieno[3,2-C]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
Methyl thieno[3,2-C]pyridine-2-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl thieno[3,2-C]pyridine-2-carboxylate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of Methyl thieno[3,2-C]pyridine-2-carboxylate within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of Methyl thieno[3,2-C]pyridine-2-carboxylate is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . Targeting signals and post-translational modifications may direct Methyl thieno[3,2-C]pyridine-2-carboxylate to specific compartments or organelles, influencing its biological effects. For instance, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[3,2-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of methyl thieno[3,2-C]pyridine-2-carboxylate may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also help in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions: Methyl thieno[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms, often facilitated by catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
相似化合物的比较
- Methyl thieno[2,3-b]pyridine-2-carboxylate
- Methyl thieno[2,3-c]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Comparison: Methyl thieno[3,2-C]pyridine-2-carboxylate is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as methyl thieno[2,3-b]pyridine-2-carboxylate and methyl thieno[2,3-c]pyridine-2-carboxylate, it may exhibit different physical properties, reactivity, and biological effects. These differences make it a distinct compound with unique applications in various fields.
属性
IUPAC Name |
methyl thieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMRBSFJYFWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621967 | |
| Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-07-4 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)



![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
